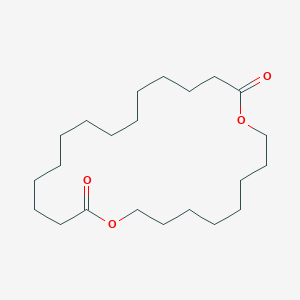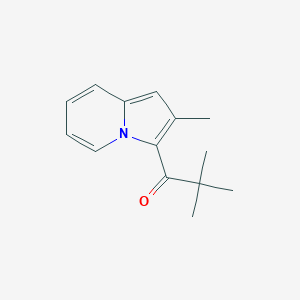
2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one is an organic compound with a complex structure that includes an indolizine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the formation of the indolizine ring followed by the introduction of the propan-1-one group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one
- 1-(3,3’-Dimethyl-2,2’-bithiophen-5-yl)propan-1-one
- 2,2-Dimethyl-1-hexanol
Uniqueness
2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one is unique due to its indolizine ring structure, which imparts distinct chemical properties and biological activities
特性
| 116388-32-0 | |
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
2,2-dimethyl-1-(2-methylindolizin-3-yl)propan-1-one |
InChI |
InChI=1S/C14H17NO/c1-10-9-11-7-5-6-8-15(11)12(10)13(16)14(2,3)4/h5-9H,1-4H3 |
InChIキー |
POZOTDTYPVOSBT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


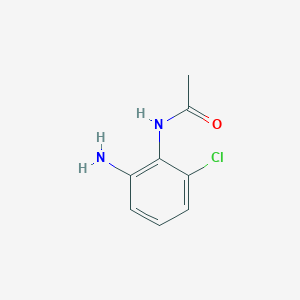
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/no-structure.png)



![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
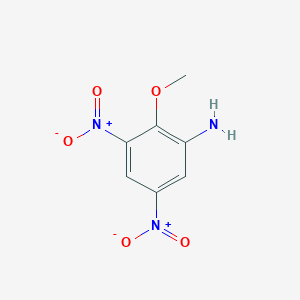
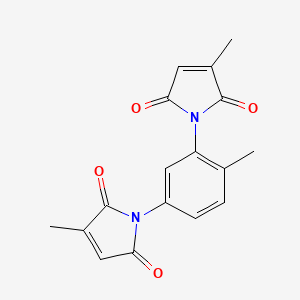
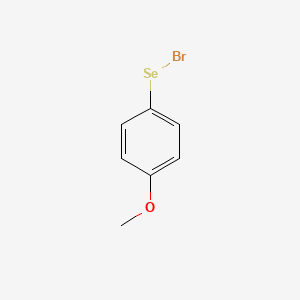
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
